REACTION_CXSMILES
|
C(S[C:4]1[NH:5][C:6](=[O:14])[C:7]2[CH2:12][S:11][CH:10]([CH3:13])[C:8]=2[N:9]=1)C.Cl.CC(O)=[O:18]>O>[CH3:13][CH:10]1[C:8]2[NH:9][C:4](=[O:18])[NH:5][C:6](=[O:14])[C:7]=2[CH2:12][S:11]1
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
C(C)SC=1NC(C2=C(N1)C(SC2)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1SCC2=C1NC(NC2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.52 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |